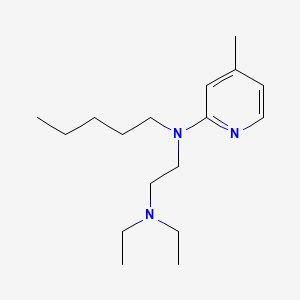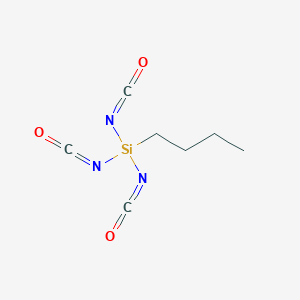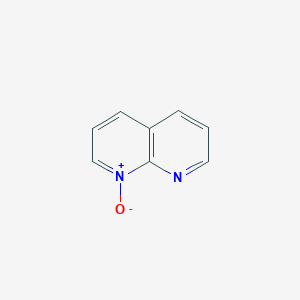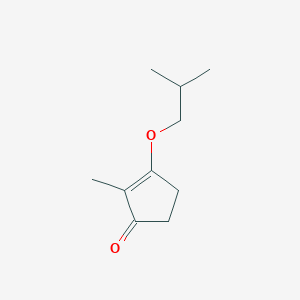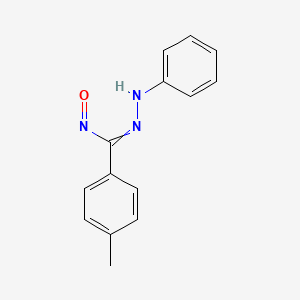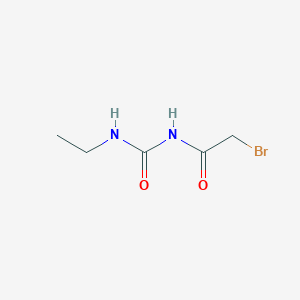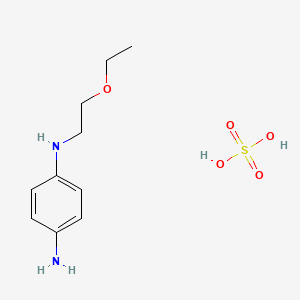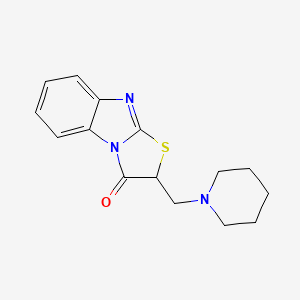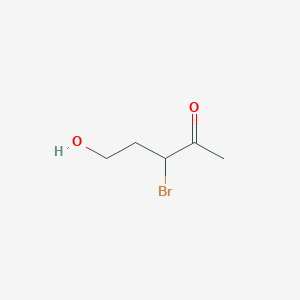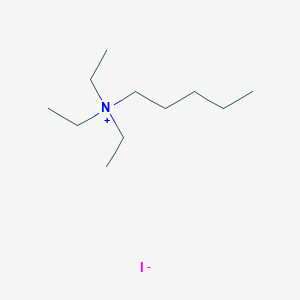![molecular formula C14H7NO3 B14701570 13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione CAS No. 24957-29-7](/img/structure/B14701570.png)
13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-oxa-10-azatetracyclo[86002,7011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione involves multiple steps, typically starting with the formation of the core tetracyclic structure. The synthetic routes often require specific reaction conditions, such as controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Scientific Research Applications
13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context in which the compound is used, but they often involve binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione stands out due to its unique tetracyclic structure and the specific functional groups it contains. Similar compounds may include other tetracyclic molecules with different substituents or variations in the ring structure. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties.
Properties
CAS No. |
24957-29-7 |
|---|---|
Molecular Formula |
C14H7NO3 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione |
InChI |
InChI=1S/C14H7NO3/c16-13-10-7-11-9-4-2-1-3-8(9)5-6-15(11)12(10)14(17)18-13/h1-7H |
InChI Key |
FJENEFUIQPDIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=CC4=C3C(=O)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


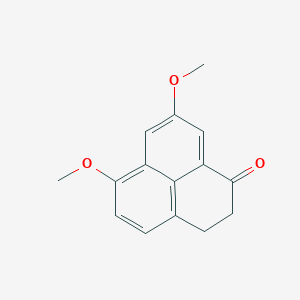
![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)
